3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-15-8-4-3-5-9-15)25-20(22-13)19(14(2)24-25)16-10-6-7-11-17(16)21/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRGJSJKHBYKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHClN
- Molecular Weight : 390.9 g/mol
- CAS Number : 890634-09-0
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its bioactive properties.
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit promising anticancer activities. For instance, a study highlighted the effectiveness of various pyrazolo[1,5-a]pyrimidines against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The reported GI values for these compounds ranged from 3.79 µM to 42.30 µM, indicating significant cytotoxicity against these cell lines .
Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidines Against Cancer Cell Lines
| Compound | Cell Line | GI (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Antitubercular Activity
Another area of interest is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. A focused library of analogues was synthesized and tested against Mycobacterium tuberculosis (Mtb). The results demonstrated low cytotoxicity and promising activity within macrophages, with some compounds showing a moderate minimum inhibitory concentration (MIC) value . Notably, the mechanism of action was distinct from traditional antibiotics targeting cell-wall biosynthesis.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at various positions on the pyrazolo ring can significantly influence their pharmacological properties. For example:
- Substituting electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at position 7 has been shown to enhance potency against specific targets.
- The introduction of functional groups at the C2 position can alter the compound's interaction with biological targets and improve selectivity .
Table 2: Summary of Structural Modifications and Their Effects
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | EWG | Increased anticancer potency |
| 7 | EDG | Enhanced selectivity for Mtb |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidines:
- Anticancer Screening : A study screened various derivatives against multiple cancer cell lines, identifying several compounds with IC values below 20 µM .
- Antimicrobial Activity : Research demonstrated that some synthesized pyrazolo derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain compounds inhibited specific enzymes related to metabolic pathways in pathogens like Mtb, showcasing their potential as lead compounds for drug development .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant anticancer properties. A study highlighted the synthesis of new aryl analogs that demonstrated potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) . These compounds were evaluated for their inhibitory effects on critical cancer targets including EGFR and VGFR2, revealing that some exhibited dual inhibition capabilities with IC50 values ranging from 0.3 to 24 µM.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Patents have described its use in treating viral infections, suggesting that it may interfere with viral replication mechanisms . The specific pathways through which this compound exerts its antiviral effects are an area of ongoing research.
Targeting Kinase Inhibition
The structural similarity of pyrazolo[1,5-a]pyrimidine derivatives to tyrosine kinase inhibitors allows them to potentially inhibit key signaling pathways involved in cancer progression . Molecular docking studies have suggested that these compounds can effectively bind to the active sites of various kinases, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells.
Inducing Apoptosis
Studies have shown that compounds within this class can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This dual mechanism of action enhances their therapeutic efficacy against resistant cancer types.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to produce derivatives with enhanced biological activity .
Chemical Structure and Variants
The compound's structure can be modified to create derivatives with tailored properties for specific therapeutic applications. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Substituted at position X | Increased potency against EGFR |
| Compound B | Altered side chain | Enhanced selectivity for cancer cell lines |
Case Studies
Several case studies illustrate the successful application of this compound in preclinical settings:
Preclinical Trials
In a recent study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, one variant demonstrated significant tumor growth inhibition in an MCF-7 xenograft model . The results indicated not only a reduction in tumor size but also a marked increase in apoptotic markers within the treated tissues.
Synergistic Effects
Another investigation assessed the combination of this compound with traditional chemotherapeutics. The findings suggested enhanced efficacy when used in tandem with established drugs like doxorubicin, pointing towards potential combination therapies that could improve patient outcomes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl substituent participates in aromatic nucleophilic substitution under specific conditions. While aryl chlorides generally require strong activation, the electron-withdrawing pyrazolo[1,5-a]pyrimidine core enhances reactivity at the ortho-chlorine position ( ).
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Displacement with NH₃ | Ethanol, 80°C, 12 hrs | 3-(2-Aminophenyl)-derivative | 68% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | Biaryl-functionalized analog | 82% |
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes regioselective electrophilic attacks , primarily at C-6 (para to the N-phenyl group). Methyl groups at C-2 and C-5 direct substitutions to specific positions ( ).
| Reagent | Position Modified | Major Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative | Steric hindrance limits para-substitution on N-phenyl |
| Br₂/FeCl₃ | C-4 | 4-Bromo derivative | Requires elevated temperatures |
Functionalization of the N-Phenyl Amine
The N-phenyl group undergoes direct functionalization via radical or transition metal-catalyzed pathways:
Key Reactions:
-
Electrochemical Selenylation : Using diphenyl diselenide and TBABF₄ under galvanostatic conditions (10 mA), the N-phenyl group forms selenylated products at room temperature ( ).
-
Copper-Catalyzed Triazole Formation : Propargylation followed by click chemistry with azides yields triazole-linked derivatives (e.g., glycoconjugates) with >90% efficiency ( ).
Oxidation and Reduction Pathways
| Process | Conditions | Outcome | Application |
|---|---|---|---|
| Methyl Group Oxidation | KMnO₄, H₂SO₄, Δ | 2-/5-Carboxylic acid derivatives | Enhances water solubility |
| Pyrimidine Ring Reduction | H₂, Pd/C, EtOH | Partially saturated tetracyclic core | Alters biological activity |
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
-
Anti-Tubercular Activity : Analogues with 4-fluoro substituents on the phenyl ring show IC₅₀ values <1 µM against M. tuberculosis ( ).
-
Kinase Inhibition : The N-(pyridin-2-ylmethyl) variant demonstrates nanomolar inhibition of CDK2/cyclin E ( ).
Stability and Degradation
The compound shows pH-dependent stability :
-
Acidic Conditions (pH <3): Degradation via cleavage of the pyrimidine N-C bond.
-
Basic Conditions (pH >10): Hydrolysis of the methyl ester groups (if present) dominates ().
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine with structurally analogous compounds:
Substituent Analysis at Position 3
- 3-(4-Fluorophenyl) derivatives: Compounds like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compound 47 in ) demonstrate potent anti-M.tb activity (IC₅₀ < 0.1 µM) due to enhanced interactions with mycobacterial ATP synthase .
- 3-(4-Methoxy-2-methylphenyl) derivatives : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) acts as a CRHR1 antagonist with high specificity (Ki < 10 nM) . The 4-methoxy group and branched N-substituents contribute to CNS penetration, a feature absent in the N-phenyl-substituted target compound .
Substituent Analysis at Position 5
- 5-Alkyl/5-Aryl groups : Derivatives with 5-methyl (e.g., ) or 5-phenyl groups (e.g., compound 47 in ) show balanced potency and metabolic stability. Bulkier groups like 5-(4-isopropylphenyl) (compound 35 in ) improve microsomal stability but reduce solubility . The 5-methyl group in the target compound may favor moderate lipophilicity (clogP ~3.5), enhancing membrane permeability compared to polar 5-heteroaryl variants .
N-Substituent Variations
- N-(Pyridin-2-ylmethyl) derivatives: These compounds (e.g., compounds 32–35 in ) exhibit strong anti-M.tb activity and low hERG channel liability, attributed to the pyridyl group’s hydrogen-bonding capacity .
- N-Alkyl/N-Morpholinopropyl derivatives: Compounds like 3-(4-chlorophenyl)-N-[3-morpholinopropyl]pyrazolo[1,5-a]pyrimidin-7-amine () show enhanced solubility via tertiary amine protonation. The rigid N-phenyl group in the target compound may limit such interactions .
Physicochemical Properties
- Lipophilicity (clogP) : The target compound’s clogP is estimated at ~4.0 due to the N-phenyl and 2-chlorophenyl groups, higher than N-(pyridin-2-ylmethyl) derivatives (clogP ~3.0) . This may reduce aqueous solubility but improve tissue distribution.
- Metabolic Stability : N-Phenyl groups generally exhibit slower oxidative metabolism compared to N-alkylamines. However, the 2-chlorophenyl group may increase susceptibility to CYP450-mediated dehalogenation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions:
- Core Formation : Condensation of substituted pyrazole and pyrimidine precursors under reflux conditions using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Substitution Reactions : Introduction of the 2-chlorophenyl and N-phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling. Inert atmospheres (argon/nitrogen) prevent oxidation of intermediates .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product (>95% purity). Monitoring via TLC or HPLC ensures reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification and NMR (¹H/¹³C) to assign substituent positions .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical determination .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against kinases like EGFR or BRAF, given structural similarity to known kinase inhibitors .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility and Stability : Measure logP (octanol-water partition) and plasma stability via LC-MS to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific biological targets?
- Substituent Modulation : Replace the 2-chlorophenyl group with 4-fluorophenyl (to enhance lipophilicity) or introduce electron-withdrawing groups (e.g., CF₃) to improve binding affinity .
- Amine Side Chain Modifications : Replace N-phenyl with bulkier groups (e.g., sec-butyl) to explore steric effects on target engagement .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with CRF1 receptors or kinase ATP-binding pockets .
Q. How should contradictory data in biological activity be resolved?
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
- Mechanistic Studies : Employ CRISPR-edited cell lines to validate target specificity (e.g., CRF1-knockout models for neuroactivity studies) .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce deuterium or methyl groups to block oxidation .
- Bioavailability Enhancement : Formulate as nanocrystals or use prodrug approaches (e.g., esterification of amine groups) to improve oral absorption .
- Blood-Brain Barrier Penetration : Calculate PSA (polar surface area) and adjust substituents to meet CNS drug criteria (PSA < 90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
